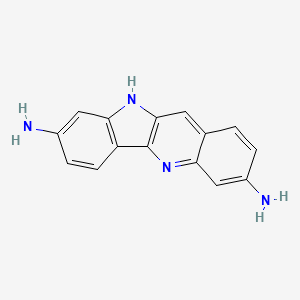

10H-Quindoline-3,8-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Several derivatives of quindoline, 10H-(indolo[3,2-b]quinoline), alkaloids were prepared by the modification of the Pfitzinger quinoline reaction. The conversion of quindoline was 71% while that of another compound, 2,10-bis(dimethylaminoethyl)-indolo[3,2-b]quinoline, was 64% .

Molecular Structure Analysis

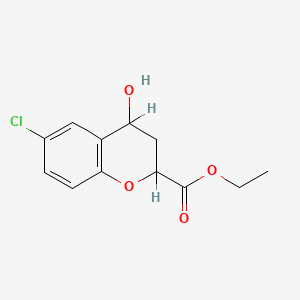

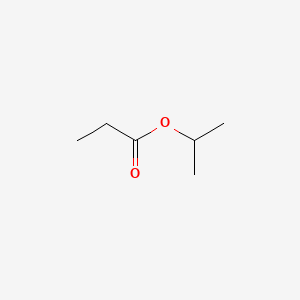

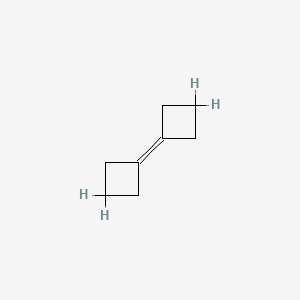

The molecular formula of 10H-Quindoline-3,8-diamine is C15H12N4 . The InChI representation of the molecule is InChI=1S/C15H12N4/c16-9-2-1-8-5-14-15 (19-12 (8)6-9)11-4-3-10 (17)7-13 (11)18-14/h1-7,18H,16-17H2 .

Physical And Chemical Properties Analysis

The molecular weight of 10H-Quindoline-3,8-diamine is 248.28 g/mol . It has a boiling point of 625.3±50.0 °C . The compound has a density of 1.478±0.06 g/cm3 .

Applications De Recherche Scientifique

Gas Permeation in Polyimides

10H-Quindoline-3,8-diamine: plays a significant role in the study of gas permeation performances of polyimides . The compound’s diamine moieties influence the microstructure and gas transmission performance, impacting chain packing, hydrogen bonding, free volumes, and movement of molecular chains. This has implications for designing membranes with specific gas selectivity and permeability, crucial for industrial gas separation processes.

Pharmaceutical Applications

In medicinal chemistry, 10H-Quindoline-3,8-diamine derivatives exhibit a broad spectrum of pharmacological activities . They are essential in creating compounds with anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. This makes them valuable scaffolds in drug discovery and development.

Material Science

The compound is utilized in material science, particularly in the synthesis of designed materials . Its diamine-based ligands are crucial in copper-catalyzed reactions, which are fundamental in creating pharmaceuticals and natural products.

Chemical Engineering

10H-Quindoline-3,8-diamine: and its analogs are targets for chemical synthesis due to their interesting pharmacology . They are used in the Heck reaction, a palladium-catalyzed coupling reaction that forms carbon-carbon bonds, which is a pivotal method in the synthesis of complex organic molecules.

Biochemistry

In biochemistry, 10H-Quindoline-3,8-diamine is related to quinolin-8-amines, which are valuable scaffolds in organic synthesis . They are involved in the synthesis of quinoxalines, a class of compounds with widespread occurrence in nature and significant biological activity.

Environmental Science

While direct applications in environmental science are not explicitly mentioned, the compound’s role in the synthesis of nanomaterials could be extrapolated to environmental applications . Nanomaterials are increasingly used for environmental improvement, such as in water purification and solar cell development for clean energy.

Propriétés

IUPAC Name |

10H-indolo[3,2-b]quinoline-3,8-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4/c16-9-2-1-8-5-14-15(19-12(8)6-9)11-4-3-10(17)7-13(11)18-14/h1-7,18H,16-17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXJCEYHNPBHQOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC3=C(C=C21)NC4=C3C=CC(=C4)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10327755 |

Source

|

| Record name | 10H-Quindoline-3,8-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10H-Quindoline-3,8-diamine | |

CAS RN |

161622-27-1 |

Source

|

| Record name | 10H-Quindoline-3,8-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.